1-(4-Methoxyphenyl)-1H-pyrazole

CAS No.: 35715-67-4

Cat. No.: VC3741230

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35715-67-4 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)pyrazole |

| Standard InChI | InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 |

| Standard InChI Key | HATADCJHNNRIJY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2C=CC=N2 |

| Canonical SMILES | COC1=CC=C(C=C1)N2C=CC=N2 |

Introduction

Molecular Structure and Basic Properties

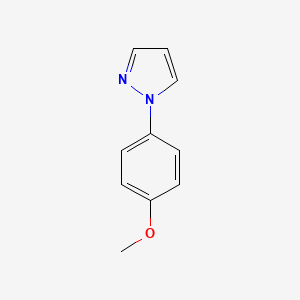

1-(4-Methoxyphenyl)-1H-pyrazole is an aromatic heterocyclic compound consisting of a pyrazole ring with a 4-methoxyphenyl group attached at the N1 position. The compound belongs to the broader class of N-arylpyrazoles, which have attracted significant attention in medicinal chemistry due to their diverse biological activities. The basic molecular structure features a five-membered pyrazole ring containing two adjacent nitrogen atoms connected to a phenyl ring bearing a methoxy group at the para position.

Physicochemical Properties

The compound possesses several distinct physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical characteristics of 1-(4-Methoxyphenyl)-1H-pyrazole.

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-1H-pyrazole

| Property | Value |

|---|---|

| CAS Number | 35715-67-4 |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.199 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 280°C at 760 mmHg |

| Flash Point | 123.1°C |

| Physical State | Solid |

The compound's relatively high boiling point of 280°C indicates strong intermolecular forces, likely due to the presence of hydrogen bonding capabilities and π-stacking interactions between the aromatic systems . The methoxy group at the para position of the phenyl ring contributes to the compound's polarity and potential for hydrogen bond acceptance, influencing its solubility profile and interactions with biological systems.

Structural Characteristics

The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrazole features several important characteristics that define its chemical behavior. The pyrazole ring contains two nitrogen atoms in adjacent positions, with the phenyl ring attached to one of these nitrogen atoms. The methoxy group in the para position of the phenyl ring significantly influences the electronic properties of the molecule, creating an electron-rich system with potential for various interactions with biological targets.

The pyrazole ring itself is aromatic, containing six π-electrons distributed over five atoms, which contributes to the compound's stability and reactivity patterns. The N-aryl linkage between the pyrazole and the methoxyphenyl group allows for rotation, potentially creating different conformational states that could influence the compound's binding to biological targets.

Synthesis and Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole can be approached through several methodologies, drawing from established procedures for similar N-arylpyrazole compounds.

Related Synthetic Approaches

The synthesis of related compounds, such as 1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine and 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine, suggests potential approaches for synthesizing our target compound. These related structures are often prepared through multi-step procedures involving hydrazine derivatives and appropriate carbonyl compounds .

For instance, the preparation of 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives has been reported to involve 1,3-dipolar addition reactions starting from 3-aryl sydnones . Similar chemistry could potentially be adapted for the synthesis of 1-(4-Methoxyphenyl)-1H-pyrazole by selecting appropriate reagents and reaction conditions.

Chemical Reactivity and Reactions

Understanding the chemical reactivity of 1-(4-Methoxyphenyl)-1H-pyrazole provides insights into its potential applications and biological activities.

General Reactivity Patterns

The reactivity of 1-(4-Methoxyphenyl)-1H-pyrazole is governed by both the pyrazole ring and the methoxyphenyl substituent. The pyrazole moiety typically exhibits both nucleophilic and electrophilic characteristics, with the nitrogen atoms serving as potential reaction sites for alkylation or acylation. The C3 and C5 positions of the pyrazole ring are generally more nucleophilic and susceptible to electrophilic attack.

The methoxy group on the phenyl ring increases electron density in the aromatic system, enhancing nucleophilicity and potentially influencing the reactivity of the entire molecule. This electronic effect can be particularly relevant for interactions with biological targets and in synthetic transformations involving electron-deficient species.

Structural Relationships and Derivatives

1-(4-Methoxyphenyl)-1H-pyrazole serves as a structural scaffold for numerous derivatives with potentially diverse biological activities and applications.

Related Compounds

Several compounds structurally related to 1-(4-Methoxyphenyl)-1H-pyrazole have been identified and studied:

-

1-(4-Methoxyphenyl)-4-phenyl-1H-pyrazol-5-amine: This derivative features additional phenyl and amine substituents, potentially altering its biological activity profile and physicochemical properties .

-

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine: This compound contains an amine group at the C5 position of the pyrazole ring, which could significantly influence its hydrogen bonding capabilities and interactions with biological targets .

-

5-Amino-1-(4-methoxyphenyl)-1H-pyrazole: Another amino-substituted derivative that shares the core 1-(4-methoxyphenyl)-1H-pyrazole structure .

These related compounds demonstrate the versatility of the core structure as a scaffold for developing compounds with potentially diverse biological activities.

Structure-Activity Relationships

The structure-activity relationships (SAR) of 1-(4-Methoxyphenyl)-1H-pyrazole and its derivatives provide valuable insights for medicinal chemists. The pyrazole ring offers multiple positions for substitution, allowing for fine-tuning of the compound's properties:

-

Substitution at the C3, C4, and C5 positions of the pyrazole ring can significantly alter the compound's electronic properties and biological activities.

-

Modifications to the methoxy group or introduction of additional substituents on the phenyl ring can influence the compound's lipophilicity, binding affinity, and metabolic stability.

-

The incorporation of additional functional groups, such as amines, carbonyls, or halogens, can generate derivatives with enhanced selectivity for specific biological targets.

Understanding these structure-activity relationships is crucial for rational drug design and the development of compounds with optimized properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume